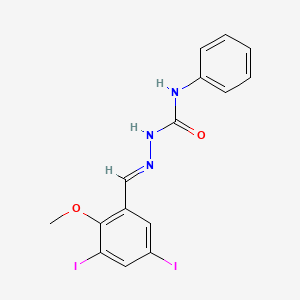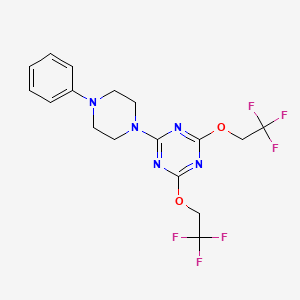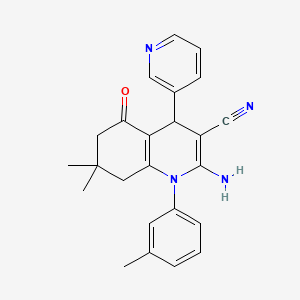
(2E)-2-(3,5-diiodo-2-methoxybenzylidene)-N-phenylhydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA is a complex organic compound characterized by the presence of iodine atoms, a methoxy group, and a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA typically involves the condensation of 3,5-diiodo-2-methoxybenzaldehyde with 1-phenylurea under specific reaction conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with the presence of a catalyst to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The iodine atoms can participate in substitution reactions, often replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the imine group can produce phenylurea derivatives .
Scientific Research Applications
3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials with specific electronic or luminescent properties
Mechanism of Action
The mechanism by which 3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of iodine atoms and the methoxy group can influence the compound’s binding affinity and specificity. The imine group can participate in nucleophilic addition reactions, potentially leading to the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodo-2-methoxyphenylboronic acid: Shares the diiodo and methoxy functional groups but differs in its boronic acid moiety.
2-({[4-(4-{[(E)-1-(2-hydroxy-3-methoxyphenyl) methylidene]amino}phenoxy)phenyl]imino}methyl)-6-methoxy phenol: Similar in having a methoxyphenyl group and an imine linkage.
Uniqueness
3-[(E)-[(3,5-DIIODO-2-METHOXYPHENYL)METHYLIDENE]AMINO]-1-PHENYLUREA is unique due to its combination of iodine atoms, methoxy group, and phenylurea moiety, which confer distinct chemical reactivity and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C15H13I2N3O2 |
|---|---|
Molecular Weight |
521.09 g/mol |
IUPAC Name |
1-[(E)-(3,5-diiodo-2-methoxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C15H13I2N3O2/c1-22-14-10(7-11(16)8-13(14)17)9-18-20-15(21)19-12-5-3-2-4-6-12/h2-9H,1H3,(H2,19,20,21)/b18-9+ |
InChI Key |
CFPMBCVKMNSKBQ-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1I)I)/C=N/NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C=NNC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(4-methoxyphenyl)ethanone](/img/structure/B11533765.png)
![2-[(2-nitro-4-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenyl)sulfanyl]-1,3-benzothiazole](/img/structure/B11533776.png)

![2-{(Z)-[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B11533785.png)
![4-Bromo-2-chloro-6-[(E)-[(4-chloro-2-methylphenyl)imino]methyl]phenol](/img/structure/B11533810.png)
![1-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-1,2,3,4-tetrazole](/img/structure/B11533811.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(3-nitrophenyl)methylidene]benzohydrazide](/img/structure/B11533815.png)
![4-[(E)-{2-[(2-cyanophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11533827.png)
![2,4-Dibromo-6-[(E)-({2-[(2-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-fluorobenzoate](/img/structure/B11533828.png)
![6-[(2-Benzoyl-4-chlorophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B11533834.png)
![N'-[(E)-(4-bromophenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B11533840.png)

![N'-[(E)-(5-ethoxy-2-hydroxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide](/img/structure/B11533849.png)
![2-(2,4-dibromo-6-methoxyphenoxy)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11533856.png)
